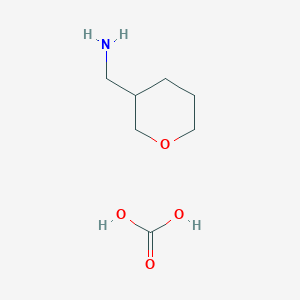![molecular formula C10H6BrClN4S B2847867 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-45-9](/img/structure/B2847867.png)
6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been studied for its potential biological activities . The compound is part of a larger class of organic chromophores that possess excellent nonlinear optical (NLO) properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of intermediate compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction yields the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations . These studies include evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .科学的研究の応用
Synthesis and Structural Analysis
The compound 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, related to the class of triazolothiadiazoles, has been synthesized under various conditions, with its structure confirmed through spectroscopic techniques and X-ray crystallography. These studies provide insights into the crystalline structure and molecular interactions of the compound, facilitating the understanding of its chemical behavior and potential applications in materials science and pharmacology (Nanjunda-Swamy et al., 2005).
Antimicrobial Activity
Research into triazolothiadiazoles has demonstrated that these compounds exhibit significant antimicrobial activity. The synthesis of related structures and their efficacy against bacterial and fungal strains highlight the potential of this compound as a basis for developing new antimicrobial agents. Studies have shown that variations within this chemical framework can lead to compounds with high inhibitory action against various pathogens, indicating a promising avenue for the development of novel antibiotics and antifungal medications (Purohit et al., 2011).
Pharmacological Potential
Further investigations into the triazolothiadiazole derivatives have explored their pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. These studies suggest that compounds within this family can serve as leads for the development of new therapeutic agents. The observed pharmacological effects support the exploration of this compound and its derivatives in drug development, particularly for conditions requiring anti-inflammatory and analgesic treatments (Akhter et al., 2014).
Antioxidant and Anticancer Activities
The compound and its analogs have been investigated for their antioxidant properties and potential anticancer activities. Studies demonstrate that certain triazolothiadiazoles are capable of inducing apoptosis in cancer cell lines and possess potent antioxidant properties, making them candidates for cancer therapy and prevention strategies. The ability to inhibit cell proliferation and induce cell death in tumor cells highlights the potential of these compounds in oncological research and therapy (Sunil et al., 2010).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell division .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell growth and division pathway, potentially leading to cell death .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Additionally, its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .
特性
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN4S/c1-5-13-14-10-16(5)15-9(17-10)7-4-6(11)2-3-8(7)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPGOQCXFHIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2847784.png)

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)
![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)


![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)
![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)